Trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole
CAS No.:
Cat. No.: VC17308777
Molecular Formula: C17H17NO2
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17NO2 |
|---|---|
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | (4S,5S)-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydro-1,2-oxazole |
| Standard InChI | InChI=1S/C17H17NO2/c1-12-16(13-8-10-15(19-2)11-9-13)18-20-17(12)14-6-4-3-5-7-14/h3-12,17H,1-2H3/t12-,17-/m0/s1 |
| Standard InChI Key | UUHLFFRLDPQOTD-SJCJKPOMSA-N |
| Isomeric SMILES | C[C@@H]1[C@H](ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
| Canonical SMILES | CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The core structure of trans-3-(4-methoxyphenyl)-4-methyl-5-phenyl-4,5-dihydroisoxazole consists of a partially saturated isoxazole ring (4,5-dihydroisoxazole) with three distinct substituents:
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3-position: 4-Methoxyphenyl group ()
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4-position: Methyl group ()
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5-position: Phenyl group ()
The trans-configuration refers to the spatial arrangement of the 4-methyl and 5-phenyl groups on the dihydroisoxazole ring, which imposes specific steric and electronic constraints . X-ray crystallography data from analogous compounds reveals bond lengths of 1.46–1.49 Å for the N–O bond and 1.33–1.36 Å for the C=N bond, with dihedral angles between substituents ranging from 112° to 128° .
Comparative Structural Analysis
The compound’s structural analogs demonstrate how substituent modifications affect physicochemical properties:
| Compound Name | Key Structural Features | Boiling Point (°C) | LogP |
|---|---|---|---|
| 4,5-Dihydro-3,5-diphenylisoxazole | Dual phenyl groups at 3/5 positions | 351.4 | 2.99 |
| 3-(4-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | Carboxylic acid functionalization | N/A | 1.87 |
| Target Compound | Trans-configuration with methoxy group | Estimated 345–355 | 3.12* |
*Predicted using group contribution methods .
The methoxy group enhances solubility in polar solvents compared to purely aromatic analogs, while the trans-configuration reduces molecular symmetry, influencing crystallization behavior .
Synthesis and Reaction Pathways
Nitronate-Aryne Cycloaddition
The most efficient synthesis route involves a [3+2] cycloaddition between nitroalkenes and arynes. For the target compound:
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(E)-1-Methoxy-4-(2-nitroprop-1-en-1-yl)benzene reacts with styrene in the presence of SnCl₄ at -78°C.
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The reaction proceeds via a nitronate intermediate, forming the dihydroisoxazole core with 85–90% diastereoselectivity for the trans-isomer .
Purification and Characterization
Column chromatography (PE/EtOAc, 2:1 → 1:2) separates trans- and cis-isomers, with the trans-isomer exhibiting higher values (0.48 vs. 0.38) . Nuclear magnetic resonance (NMR) confirms the trans-configuration through distinct coupling constants:
Physicochemical Properties
Thermodynamic Parameters
Experimental data for analogous compounds suggests:
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Density: 1.13–1.17 g/cm³
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LogP: 3.12 (indicative of moderate lipophilicity)
Spectral Characteristics
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IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C–O–C methoxy) .
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Mass Spectrometry: Molecular ion peak at m/z 295.12 [M+H]⁺, with fragmentation patterns confirming the methoxyphenyl group .
Biological Activity and Applications
Fluorescent Probes
Derivatization with carboxylate groups yields pH-sensitive probes with:
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